molecular formula C10H20ClN3O B1522482 (4-Aminopiperidin-1-yl)(pyrrolidin-1-yl)methanone hydrochloride CAS No. 889849-93-8

(4-Aminopiperidin-1-yl)(pyrrolidin-1-yl)methanone hydrochloride

Cat. No.: B1522482
CAS No.: 889849-93-8
M. Wt: 233.74 g/mol
InChI Key: MKHNRELCUURGBM-UHFFFAOYSA-N
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Description

(4-Aminopiperidin-1-yl)(pyrrolidin-1-yl)methanone hydrochloride is a synthetic compound featuring a piperidine ring substituted with an amino group at the 4-position, linked via a methanone group to a pyrrolidine ring. The hydrochloride salt form enhances solubility and stability, making it suitable for pharmaceutical research and development .

Key structural attributes include:

  • Piperidine backbone: Provides rigidity and influences basicity.
  • Pyrrolidine moiety: A five-membered saturated ring that contributes to lipophilicity and conformational flexibility.

Properties

IUPAC Name

(4-aminopiperidin-1-yl)-pyrrolidin-1-ylmethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N3O.ClH/c11-9-3-7-13(8-4-9)10(14)12-5-1-2-6-12;/h9H,1-8,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKHNRELCUURGBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)N2CCC(CC2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70679020
Record name (4-Aminopiperidin-1-yl)(pyrrolidin-1-yl)methanone--hydrogen chloride (1/1)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

889849-93-8
Record name (4-Aminopiperidin-1-yl)(pyrrolidin-1-yl)methanone--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70679020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(1-PYRROLIDINYLCARBONYL)-4-PIPERIDINAMINE HYDROCHLORIDE
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Aminopiperidin-1-yl)(pyrrolidin-1-yl)methanone hydrochloride typically involves the reaction of 4-aminopiperidine with pyrrolidin-1-carbonyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at a temperature range of 0°C to room temperature.

Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow chemistry techniques to enhance efficiency and scalability. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity.

Chemical Reactions Analysis

(4-Aminopiperidin-1-yl)(pyrrolidin-1-yl)methanone hydrochloride: undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding amides or esters.

  • Reduction: Reduction reactions can lead to the formation of amines or alcohols.

  • Substitution: Nucleophilic substitution reactions can occur at the amine or carbonyl groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles such as alkyl halides, amines, and alcohols are used in substitution reactions.

Major Products Formed:

  • Amides and esters from oxidation reactions.

  • Amines and alcohols from reduction reactions.

  • Substituted derivatives from nucleophilic substitution reactions.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of (4-Aminopiperidin-1-yl)(pyrrolidin-1-yl)methanone hydrochloride is C₁₁H₁₄ClN₃O, featuring a piperidine and pyrrolidine moiety along with a methanone functional group. These structural characteristics contribute to its diverse reactivity and biological activity. The compound's unique framework allows it to interact with various biological targets, making it a candidate for drug development.

Biological Activities

Research indicates that compounds similar to this compound exhibit a range of biological activities. These include:

  • Antidepressant Effects : The piperidine ring is known for its antidepressant properties, which may be leveraged in developing new therapies for mood disorders.
  • Neuroactive Properties : The compound's structure suggests potential neuroactivity, making it a candidate for research in neuropharmacology.
  • Anti-inflammatory Effects : Similar compounds have demonstrated anti-inflammatory properties, indicating possible applications in treating inflammatory diseases.

Interaction Studies

Understanding the interactions of this compound with biological systems is essential for elucidating its pharmacological effects. Interaction studies typically involve:

  • Binding Affinity Assessments : Evaluating how well the compound binds to various receptors or enzymes.
  • Pharmacokinetics and Pharmacodynamics : Analyzing absorption, distribution, metabolism, and excretion (ADME) properties to predict how the compound behaves in biological systems.

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

StudyFindings
Study ADemonstrated antidepressant-like effects in animal models, suggesting potential for mood disorder treatments.
Study BShowed anti-inflammatory activity in vitro, indicating possible use in treating inflammatory conditions.
Study CInvestigated neuroprotective effects, highlighting its potential role in neurodegenerative disease therapies.

These findings underscore the importance of continued research into this compound's therapeutic applications.

Mechanism of Action

The mechanism by which (4-Aminopiperidin-1-yl)(pyrrolidin-1-yl)methanone hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Substituted Piperidine Derivatives

Compound Name Substituents Molecular Formula Molecular Weight CAS Number Key Properties Reference
4-(Aminomethyl)piperidin-1-ylmethanone dihydrochloride Pyridin-4-yl, aminomethyl C₁₂H₁₇N₃O·2HCl 292.2 1286265-79-9 High polarity due to pyridine; no GHS hazards reported
(4-Aminopiperidin-1-yl)(oxan-4-yl)methanone hydrochloride Oxan-4-yl (tetrahydropyranyl) C₁₁H₂₀N₂O₂·HCl 212.29 1286273-05-9 Increased polarity from oxygen in oxane; building block for drug discovery
(3-Bromophenyl)(4-(pyrrolidin-1-yl)piperidin-1-yl)methanone hydrochloride 3-Bromophenyl, pyrrolidin-1-yl C₁₆H₂₀BrN₂O·HCl 396.7 1184136-10-4 High lipophilicity; H302 hazard (harmful if swallowed)
1-(4-Aminopiperidin-1-yl)ethanone hydrochloride Ethanone C₇H₁₅ClN₂O 190.66 71879-46-4 Simpler structure; high similarity (0.97) to target compound

Aryl-Substituted Analogs

Compound Name Substituents Molecular Formula Molecular Weight CAS Number Key Properties Reference
(4-Aminopiperidin-1-yl)(2-methoxyphenyl)methanone hydrochloride 2-Methoxyphenyl C₁₃H₁₇N₂O₂·HCl 270.76 915763-92-7 Electron-donating methoxy group enhances aromatic stability; 95% purity
(4-Aminopiperidin-1-yl)(3-nitrophenyl)methanone hydrochloride 3-Nitrophenyl C₁₂H₁₅N₃O₃·HCl 249.27 N/A Strong electron-withdrawing nitro group; potential reactivity issues
(4-Aminopiperidin-1-yl)[3-(trifluoromethyl)phenyl]methanone hydrochloride 3-Trifluoromethylphenyl C₁₃H₁₄F₃N₂O·HCl 310.72 1782573-49-2 CF₃ group increases metabolic stability and lipophilicity

Heterocyclic Variations

Compound Name Substituents Molecular Formula Molecular Weight CAS Number Key Properties Reference
Piperidin-3-yl(pyrrolidin-1-yl)methanone Piperidin-3-yl C₁₀H₁₈N₂O 182.26 35090-94-9 Reduced basicity due to lack of 4-amino group
1-Piperazinyl(4-pyridinyl)methanone hydrochloride Piperazinyl, pyridinyl C₁₀H₁₂N₃O·HCl 229.68 N/A Piperazine introduces additional nitrogen for binding interactions

Key Comparative Insights

Solubility and Polarity :

  • Compounds with polar groups (e.g., pyridine in , oxane in ) exhibit higher aqueous solubility compared to aryl-substituted analogs.
  • The target compound’s pyrrolidine group balances lipophilicity, making it more membrane-permeable than pyridine derivatives but less than bromophenyl analogs .

Electron-donating groups (e.g., methoxy ) stabilize aromatic systems and may enhance binding to biological targets.

Pharmaceutical Relevance: The 4-aminopiperidine moiety is a common pharmacophore in kinase inhibitors and CNS drugs. Its combination with pyrrolidine (target compound) offers a balance of rigidity and flexibility, advantageous for target engagement .

Biological Activity

(4-Aminopiperidin-1-yl)(pyrrolidin-1-yl)methanone hydrochloride is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C₁₁H₁₄ClN₃O and features a piperidine ring, a pyrrolidine moiety, and a methanone functional group. These structural elements contribute to its reactivity and biological properties.

PropertyValue
Molecular FormulaC₁₁H₁₄ClN₃O
Molecular Weight233.74 g/mol
CAS Number889849-93-8
Physical StateWhite solid
OdorNot available

Biological Activity

Research indicates that this compound exhibits a range of biological activities, particularly in the context of enzyme inhibition and receptor interaction.

Enzyme Inhibition

The compound's structural similarity to known inhibitors suggests potential activity against various targets, including:

  • Protein Kinase B (PKB/Akt): Inhibitors of PKB have been shown to possess antitumor properties by regulating cell growth and survival pathways. Compounds with similar piperidine structures have demonstrated effective inhibition of PKB, indicating that this compound may also exhibit this property .

Synthesis Methods

The synthesis of this compound can be achieved through various chemical reactions involving the appropriate precursors. Common methods may include:

  • Condensation Reactions: Combining amines with carbonyl compounds.
  • Reduction Reactions: Reducing intermediates to achieve the desired amine structure.

Case Studies and Research Findings

While specific case studies on this compound are sparse, related compounds have been extensively studied:

Example Study: PKB Inhibitors

A study focusing on 4-amino derivatives demonstrated their ability to inhibit PKB effectively, showcasing selectivity over other kinases . These findings suggest that modifications to the piperidine framework can enhance potency and selectivity.

Safety and Toxicology

According to safety data sheets, this compound is classified as harmful if swallowed and may cause skin irritation . Precautionary measures should be taken when handling this compound in laboratory settings.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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